1H-Pyrrol-2-ylcyclohexyl ketone

Description

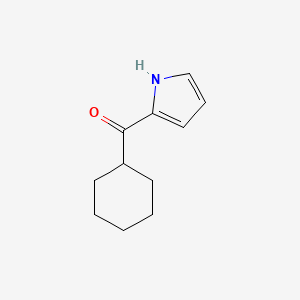

1H-Pyrrol-2-ylcyclohexyl ketone is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a cyclohexyl ketone group. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, confers electron-rich properties, while the cyclohexyl ketone substituent introduces steric bulk and lipophilicity.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

cyclohexyl(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2 |

InChI Key |

CNJQALBVIHWGTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted 5-Hydroxy-1H-Pyrrol-2(5H)-ones

Compounds such as 1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) and 1-cyclohexyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (34) () share the pyrrol-2-one core but differ in substituents and functional groups. Key comparisons include:

2-Acetylpyrrole (1-(1H-Pyrrol-2-yl)ethan-1-one)

2-Acetylpyrrole () is a simpler analog with a methyl ketone group. Key differences include:

The cyclohexyl group in the target compound may sterically hinder electrophilic substitution reactions compared to 2-acetylpyrrole. Additionally, its higher molecular weight and lipophilicity could make it more suitable for hydrophobic applications, such as drug delivery systems .

Cyclic Ketone Derivatives: cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

This compound (–5) features a fused cyclopentane-pyrrole system with a tert-butyl ester. Comparisons highlight:

The tert-butyl ester in the latter compound improves stability under basic conditions, whereas the target’s ketone may exhibit higher reactivity. Safety data for the tert-butyl derivative suggest low acute toxicity, but similar assessments for the target compound would require empirical testing .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compounds 32–34 (microwave-assisted coupling or ketone alkylation) .

- Thermal Properties : Unlike poly(aryl ether ketone) polymers (), small pyrrol-2-yl ketones are less thermally stable but more soluble in organic solvents.

- Biological Potential: The antiestrogenic activity of hydroxylated analogs () suggests that modifying the ketone substituent could tune pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.